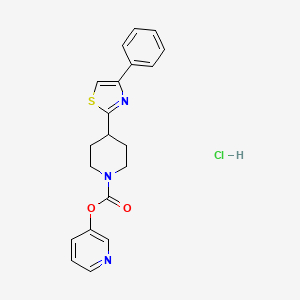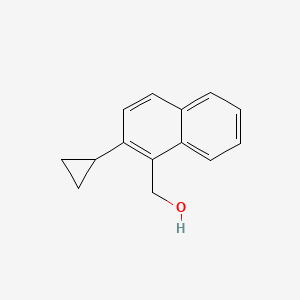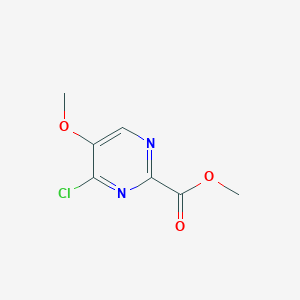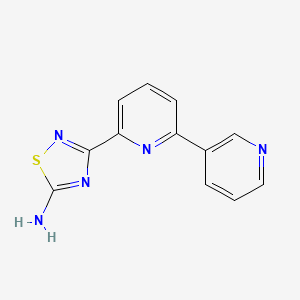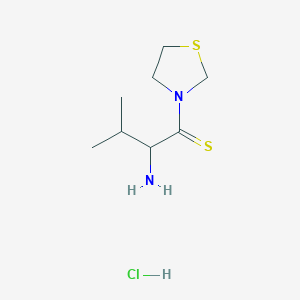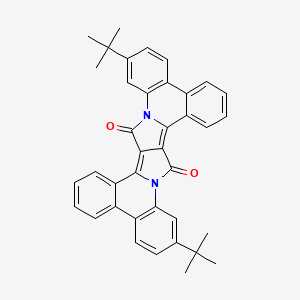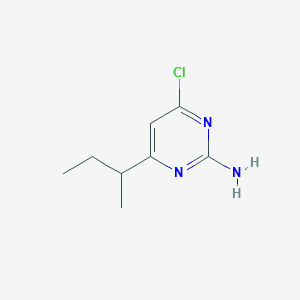
4-Butan-2-yl-6-chloropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butan-2-yl-6-chloropyrimidin-2-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. Pyrimidine derivatives are integral components of many biologically active molecules, including nucleic acids, vitamins, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butan-2-yl-6-chloropyrimidin-2-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the butan-2-yl group. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Butan-2-yl-6-chloropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrimidine ring.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
4-Butan-2-yl-6-chloropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Butan-2-yl-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
2-Amino-4-chloropyrimidine: Shares a similar pyrimidine core but lacks the butan-2-yl group.
4-Amino-6-chloropyrimidine: Another pyrimidine derivative with different substituents.
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 4-Butan-2-yl-6-chloropyrimidin-2-amine.
Uniqueness: this compound is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-butan-2-yl-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-3-5(2)6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11,12) |
InChI Key |
AFXNWQFEFRRIMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


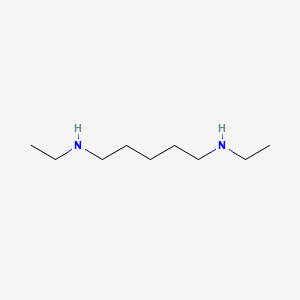
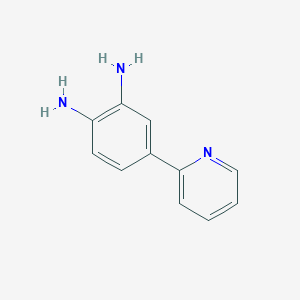
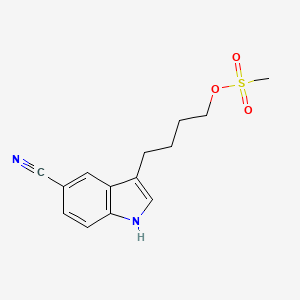
![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
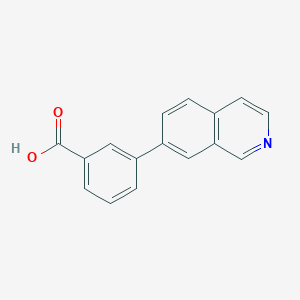
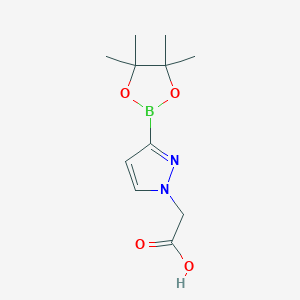
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)
